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molecular formula C10H9ClN2O2 B1374722 1-Aminoisoquinoline-6-carboxylic acid hydrochloride CAS No. 215453-68-2

1-Aminoisoquinoline-6-carboxylic acid hydrochloride

Cat. No. B1374722
M. Wt: 224.64 g/mol
InChI Key: UKTWWIFYTHAJSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06194409B1

Procedure details

A mixture of 445 mg [1-(benzoylamino)-6-isoquinolinyl]carboxylic acid, 10 mL of acetic acid and 20 mL of 4N hydrochloric acid was heated at 100° C. for one day. The reaction mixture was concentrated and coevaporated with 0.5N hydrochloric acid. The resulting residue was triturated with diethyl ether to yield 341 mg of the title compound.
Name
[1-(benzoylamino)-6-isoquinolinyl]carboxylic acid
Quantity
445 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C([NH:9][C:10]1[C:19]2[C:14](=[CH:15][C:16]([C:20]([OH:22])=[O:21])=[CH:17][CH:18]=2)[CH:13]=[CH:12][N:11]=1)(=O)C1C=CC=CC=1.[ClH:23]>C(O)(=O)C>[ClH:23].[NH2:9][C:10]1[C:19]2[C:14](=[CH:15][C:16]([C:20]([OH:22])=[O:21])=[CH:17][CH:18]=2)[CH:13]=[CH:12][N:11]=1 |f:3.4|

Inputs

Step One
Name
[1-(benzoylamino)-6-isoquinolinyl]carboxylic acid
Quantity
445 mg
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)NC1=NC=CC2=CC(=CC=C12)C(=O)O
Name
Quantity
20 mL
Type
reactant
Smiles
Cl
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated
CUSTOM
Type
CUSTOM
Details
The resulting residue was triturated with diethyl ether

Outcomes

Product
Name
Type
product
Smiles
Cl.NC1=NC=CC2=CC(=CC=C12)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 341 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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